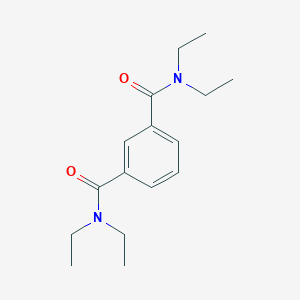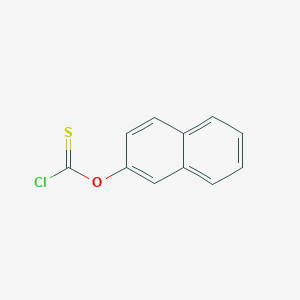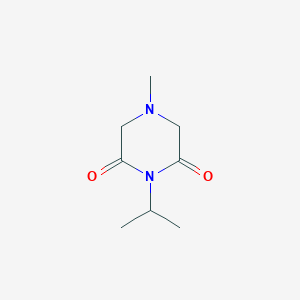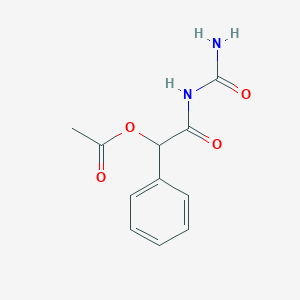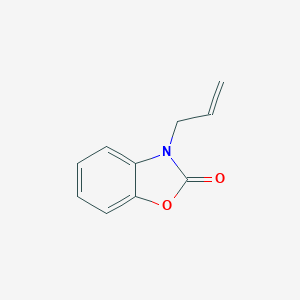
2-Benzoxazolinone, 3-allyl-
Vue d'ensemble
Description
2-Benzoxazolinone, 3-allyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a benzene ring fused to an oxazole ring. This compound is also known as BOA or benzoxazolinone.
Mécanisme D'action
The mechanism of action of 2-Benzoxazolinone, 3-allyl- is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. BOA has been shown to inhibit the activity of enzymes involved in the biosynthesis of auxins, which are plant hormones that regulate growth and development.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Benzoxazolinone, 3-allyl- have been extensively studied. BOA has been shown to inhibit the growth of various plant species, making it a potential natural herbicide. It has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Benzoxazolinone, 3-allyl- in laboratory experiments include its high yield synthesis method and its potential applications in various fields such as plant science and microbiology. However, the limitations of using BOA include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-Benzoxazolinone, 3-allyl-. One potential area of research is the development of new natural herbicides based on BOA. Another potential area of research is the development of new antibiotics based on the antimicrobial properties of BOA. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as medicine and biotechnology.
Méthodes De Synthèse
The synthesis of 2-Benzoxazolinone, 3-allyl- is typically achieved through the reaction of 2-aminophenol with acetic anhydride and allyl bromide. The reaction is carried out in the presence of a catalyst such as potassium carbonate. This method has been widely used in the laboratory to produce BOA in high yields.
Applications De Recherche Scientifique
2-Benzoxazolinone, 3-allyl- has been studied extensively in the field of plant science due to its allelopathic properties. It has been shown to inhibit the growth of various plant species, making it a potential natural herbicide. BOA has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propriétés
IUPAC Name |
3-prop-2-enyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYZQLOOESWHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158699 | |
| Record name | 2-Benzoxazolinone, 3-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoxazolinone, 3-allyl- | |
CAS RN |
13444-14-9 | |
| Record name | 2-Benzoxazolinone, 3-allyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinone, 3-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




